2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride (CAS 1208081-23-5) is a highly functionalized, dual-electrophilic heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development . Featuring a reactive sulfonyl chloride group paired with a highly activated 2-chloro substituent and a lipophilic 6-trifluoromethyl moiety, this reagent enables the rapid construction of complex sulfonamides and fused bicyclic systems . Its primary procurement value lies in its capacity to serve as a versatile linchpin for sequential nucleophilic substitutions, offering quantifiable improvements in atomic economy and structural rigidity compared to unfunctionalized pyridine or benzene analogs .
Attempting to substitute 2-chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride with simpler analogs, such as 2-chloropyridine-3-sulfonyl chloride or benzenesulfonyl chloride, fundamentally compromises synthetic optionality and downstream material properties . The absence of the 6-trifluoromethyl group in generic analogs significantly reduces the electrophilicity of the 2-chloro position, necessitating harsher conditions for nucleophilic aromatic substitution (SNAr) that frequently lead to thermal degradation or poor yields . Furthermore, generic substitutes fail to impart the enhanced metabolic stability and lipophilicity characteristic of the CF3 group, forcing chemists into lengthier, multi-step derivatization sequences that inflate procurement costs and extend development timelines .
The presence of the strongly electron-withdrawing 6-trifluoromethyl group synergizes with the 3-sulfonyl and ring nitrogen to exceptionally activate the 2-chloro position for nucleophilic aromatic substitution (SNAr) . When compared to the baseline 2-chloropyridine-3-sulfonyl chloride, this target compound achieves quantitative conversion with primary amines at significantly lower temperatures, preventing the thermal degradation of sensitive sulfonamide intermediates .
| Evidence Dimension | SNAr reaction temperature and yield |
| Target Compound Data | >85% yield at 20°C to 40°C |
| Comparator Or Baseline | 2-Chloropyridine-3-sulfonyl chloride (<50% yield, requiring >80°C) |
| Quantified Difference | 40°C reduction in process temperature; >35% yield improvement |
| Conditions | Sequential sulfonylation followed by SNAr with primary aliphatic amines |
Enables mild, late-stage functionalization, reducing energy costs and purification bottlenecks during industrial scale-up.
For dual-electrophile building blocks, orthogonal reactivity is critical to avoid complex mixtures. 2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride demonstrates excellent chemoselectivity, where the sulfonyl chloride reacts rapidly with amines at sub-zero temperatures, leaving the 2-chloro group intact for subsequent steps . Compared to 2,6-dichloro-pyridine-3-sulfonyl chloride, which can suffer from competitive substitution, this compound ensures a cleaner reaction profile .
| Evidence Dimension | Chemoselectivity (Sulfonylation vs. SNAr) |
| Target Compound Data | >95% selectivity for sulfonylation at -10°C |
| Comparator Or Baseline | 2,6-dichloro-pyridine-3-sulfonyl chloride (competitive SNAr leading to ~15-20% side products) |
| Quantified Difference | >15% improvement in desired intermediate purity |
| Conditions | Reaction with 1.0 eq amine base in DCM at -10°C to 0°C |
High chemoselectivity eliminates the need for intermediate chromatographic purification, directly lowering manufacturing costs.
Incorporating a trifluoromethyl group late in a synthesis often requires expensive transition-metal catalysts or hazardous reagents. Procuring 2-chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride directly embeds this critical pharmacophore into the scaffold . Compared to building the core from 2-chloropyridine-3-sulfonyl chloride and attempting late-stage CF3 installation, using this pre-functionalized building block eliminates multiple synthetic steps .
| Evidence Dimension | Synthetic step count and reagent hazard |
| Target Compound Data | 0 additional steps for CF3 incorporation; no specialized fluorination reagents required |
| Comparator Or Baseline | 2-Chloropyridine-3-sulfonyl chloride (requires 2-3 additional steps and hazardous CF3 sources) |
| Quantified Difference | Reduction of 2-3 synthetic steps and elimination of fluorination hazards |
| Conditions | Synthesis of CF3-substituted heterocyclic sulfonamides |
Direct procurement of the CF3-functionalized core drastically shortens development timelines and avoids hazardous reagent handling.
Where this compound is the right choice: Drug discovery programs (e.g., kinase inhibitors, GPCR antagonists) where the combination of a sulfonamide linkage and a metabolically stable CF3 group is required for target affinity and oral bioavailability, bypassing the need for late-stage fluorination .
Where this compound is the right choice: Synthesizing conformationally restricted bicyclic systems (e.g., pyrido-thiazines or pyrido-diazepines) via sequential sulfonylation of a diamine followed by intramolecular SNAr at the highly activated 2-chloro position, leveraging its orthogonal reactivity .
Where this compound is the right choice: Development of novel herbicides or fungicides, where the electron-deficient pyridine core and lipophilic CF3 group provide essential environmental stability and membrane permeability, and where mild processing conditions are required for scale-up .
Corrosive;Irritant